molecular formula C4H6N2O3S B12991191 (4R)-2-Nitrosothiazolidine-4-carboxylic acid

(4R)-2-Nitrosothiazolidine-4-carboxylic acid

Cat. No.: B12991191
M. Wt: 162.17 g/mol
InChI Key: AAKOYIVPWGUAPZ-PTLFGRINSA-N
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Description

(4R)-2-Nitrosothiazolidine-4-carboxylic acid is a unique compound characterized by its thiazolidine ring structure with a nitroso group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-Nitrosothiazolidine-4-carboxylic acid typically involves the cyclization of L-cysteine with nitrosating agents under controlled conditions. The reaction is carried out in an aqueous medium, often at a slightly acidic pH to facilitate the formation of the thiazolidine ring. The nitrosation step is crucial and can be achieved using nitrous acid or other nitrosating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and adjusting pH, temperature, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-Nitrosothiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of (4R)-2-Nitrothiazolidine-4-carboxylic acid.

    Reduction: Formation of (4R)-2-Aminothiazolidine-4-carboxylic acid.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-2-Nitrosothiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It can interact with biological molecules and pathways, making it a candidate for drug development.

    Medicine: Investigated for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a promising compound for pharmaceutical research.

    Industry: Used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4R)-2-Nitrosothiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    (4R)-Thiazolidine-4-carboxylic acid: Lacks the nitroso group but shares the thiazolidine ring structure.

    (4R)-2-Aminothiazolidine-4-carboxylic acid: Contains an amino group instead of a nitroso group.

    (4R)-2-Nitrothiazolidine-4-carboxylic acid: Contains a nitro group instead of a nitroso group.

Uniqueness

(4R)-2-Nitrosothiazolidine-4-carboxylic acid is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C4H6N2O3S

Molecular Weight

162.17 g/mol

IUPAC Name

(4R)-2-nitroso-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C4H6N2O3S/c7-3(8)2-1-10-4(5-2)6-9/h2,4-5H,1H2,(H,7,8)/t2-,4?/m0/s1

InChI Key

AAKOYIVPWGUAPZ-PTLFGRINSA-N

Isomeric SMILES

C1[C@H](NC(S1)N=O)C(=O)O

Canonical SMILES

C1C(NC(S1)N=O)C(=O)O

Origin of Product

United States

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